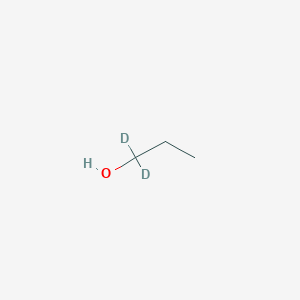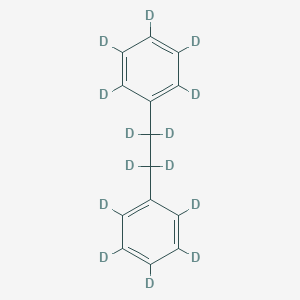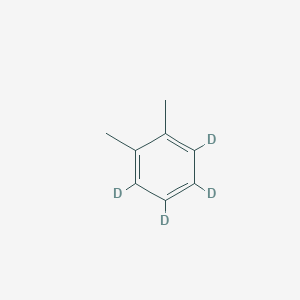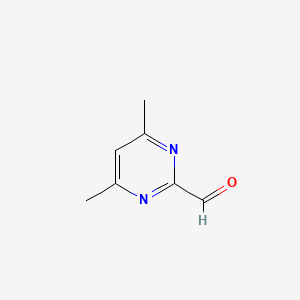
4,6-Dimethylpyrimidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylpyrimidine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O . It is used in various chemical reactions and has a molecular weight of 136.15 g/mol.
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidine-2-carbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The 3D structure of the compound can be viewed using specific software .Applications De Recherche Scientifique
Synthesis of Novel Polymers
4,6-Dimethylpyrimidines, including 4,6-Dimethylpyrimidine-2-carbaldehyde, have been utilized in the synthesis of novel conjugated polymers. These polymers are synthesized through aldol condensation reactions, leveraging the resonance-stabilized carbanion generated from the acidic methyl protons of 4,6-dimethylpyrimidines (Gunathilake et al., 2013).
Optical and Emission Properties
V-shaped 4,6-bis(arylvinyl)pyrimidines, synthesized using 4,6-Dimethylpyrimidine-2-carbaldehyde, demonstrate significant optical absorption and emission properties. These materials exhibit strong emission solvatochromism and potential applications as colorimetric and luminescence pH sensors (Achelle et al., 2009).
Antibacterial Properties
Compounds derived from reactions involving 4,6-Dimethylpyrimidine-2-carbaldehyde have shown promising antibacterial properties. These derivatives inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting their potential in antimicrobial research (Govori-Odai et al., 2007).
DNA Photocleavage Activity
Derivatives of 4,6-Dimethylpyrimidine-2-carbaldehyde have been synthesized and evaluated for their DNA photocleavage activity. These compounds, featuring quinoline and pyrimidine rings, displayed significant activity in cleaving DNA, which can be crucial in molecular biology and therapeutic applications (Sharma et al., 2014).
Crystal Structure Analysis
Studies on the crystal structures involving derivatives of 4,6-Dimethylpyrimidine-2-carbaldehyde have contributed to understanding the molecular interactions and bonding behaviors in crystalline states. Such insights are valuable in the field of crystallography and material sciences (Battaglia et al., 1993).
Catalytic Applications
4,6-Dimethylpyrimidine-2-carbaldehyde and its derivatives have found applications as catalysts in chemical transformations. For example, they have been used in the dehydrogenative cross-coupling of alcohols to α-alkylated ketones, showcasing their utility in organic synthesis (Tan et al., 2018).
Propriétés
IUPAC Name |
4,6-dimethylpyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKIGHLQNUCNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidine-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

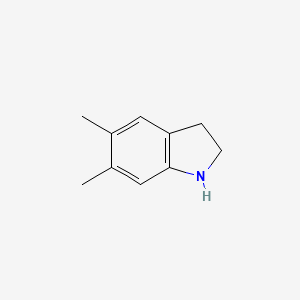
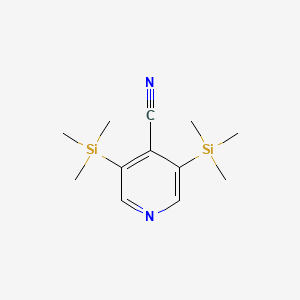

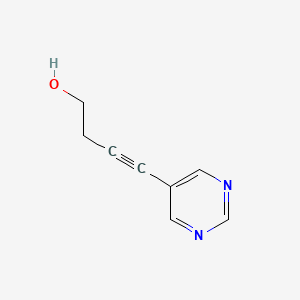
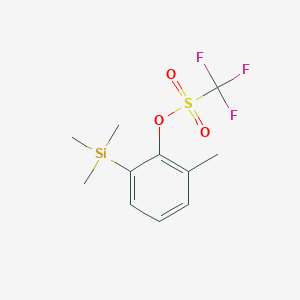
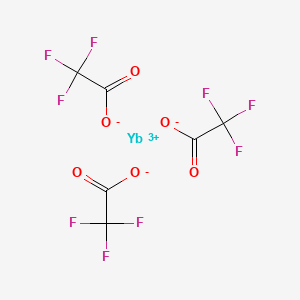
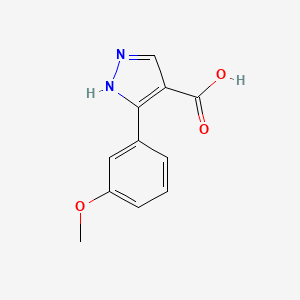
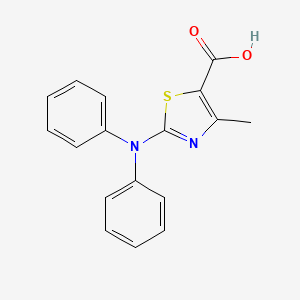
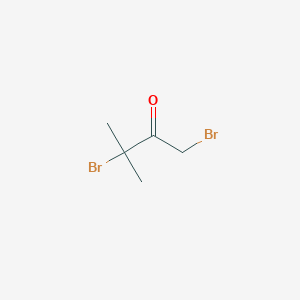
![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)
